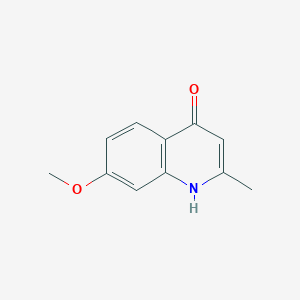

7-Methoxy-2-methylquinolin-4-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLZVELXYBOECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401231 | |

| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-43-3, 103624-90-4 | |

| Record name | 7-Methoxy-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58596-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-2-methyl-4-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. Modifications to this core structure can significantly influence the physicochemical properties and biological efficacy of the resulting compounds. This guide focuses on 7-Methoxy-2-methylquinolin-4-ol, a specific quinoline derivative, providing a comprehensive overview of its chemical properties, potential biological activities, and relevant experimental protocols.

The official IUPAC name for this compound is 7-methoxy-2-methyl-1H-quinolin-4-one . This nomenclature reflects the tautomeric nature of the 4-hydroxyquinoline scaffold, which predominantly exists in the quinolin-4-one form.[1] This compound belongs to the larger family of quinolines, which are known to exhibit a variety of biological effects.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from comprehensive chemical databases.

| Property | Value | Source |

| IUPAC Name | 7-methoxy-2-methyl-1H-quinolin-4-one | PubChem[1] |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 189.21 g/mol | PubChem[2] |

| CAS Number | 58596-43-3 | PubChem[1] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Data not available | N/A |

| LogP | 1.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited in publicly available literature, the broader class of quinoline derivatives has been extensively studied, revealing significant potential in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of quinoline derivatives against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth, proliferation, and survival. Structurally related methoxy-substituted quinolines have shown promising anticancer activity. For instance, various 4-anilinoquinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against HeLa and BGC823 cell lines, with some compounds exhibiting IC50 values superior to the standard drug gefitinib.[3]

The potential signaling pathways targeted by quinoline derivatives include:

-

Receptor Tyrosine Kinases (RTKs): Many quinoline-based compounds act as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[3] Inhibition of these receptors can block downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation, angiogenesis, and metastasis.

-

Hedgehog-GLI1 Signaling: The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Quinoline derivatives have been identified as inhibitors of the GLI1 transcription factor, a key component of this pathway.

Based on the activities of related compounds, a plausible signaling pathway that could be targeted by this compound is the EGFR signaling cascade.

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Antitubercular Activity

Quinoline derivatives have also emerged as a promising class of antitubercular agents. Their mechanism of action can involve the inhibition of essential mycobacterial enzymes or disruption of the bacterial cell wall integrity. While specific data for this compound is not available, the quinoline scaffold is a core component of several antitubercular drugs.

Quantitative Data

While no specific quantitative biological data for this compound has been found in the reviewed literature, the following table presents data for structurally related methoxy-substituted quinoline derivatives to provide a context for its potential potency.

Table 1: Antiproliferative Activity of Structurally Related 4-Anilinoquinoline Derivatives [3]

| Compound | Cell Line | IC₅₀ (µM) |

| Gefitinib (Control) | HeLa | 17.12 |

| BGC823 | 19.27 | |

| Compound 2i (8-methoxy-4-(4-isopropylphenylamino)quinoline) | HeLa | 7.15 |

| BGC823 | 4.65 |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. A potential synthetic route for this compound is outlined below.

Workflow for Conrad-Limpach Synthesis

Caption: Synthetic workflow for this compound via the Conrad-Limpach reaction.

Detailed Protocol:

-

Condensation:

-

To a solution of m-anisidine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acetoacetate.

-

The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the enamine intermediate, ethyl β-(m-methoxyanilino)crotonate.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

-

Cyclization:

-

The crude enamine intermediate is added to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization.

-

The reaction is maintained at this temperature for a specified period.

-

After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

-

The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization.

-

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding:

-

Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

The cells are treated with the various concentrations of the compound and incubated for 48-72 hours. A vehicle control (DMSO) should be included.

-

-

MTT Addition and Incubation:

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

Conclusion

This compound, with its quinoline core structure, represents a compound of interest for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases. While direct biological data for this specific molecule is currently sparse, the extensive research on structurally similar quinoline derivatives provides a strong rationale for its potential as a bioactive agent. The experimental protocols outlined in this guide offer a framework for its synthesis and biological evaluation. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could pave the way for the development of novel therapeutic agents.

References

- 1. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 7-Methoxy-2-methylquinolin-4-ol, a significant heterocyclic compound in medicinal chemistry and drug discovery. The document details the core starting materials, reaction mechanisms, and experimental protocols for the two most prevalent methods: the Conrad-Limpach Synthesis and the Gould-Jacobs Reaction.

Introduction

This compound, also known as 7-methoxy-2-methyl-1H-quinolin-4-one, is a quinoline derivative.[1] The quinoline scaffold is a fundamental structural motif found in a wide array of biologically active compounds, including antimalarial, antibacterial, and anticancer agents. The synthesis of specifically substituted quinolones like this compound is of great interest for the development of novel therapeutics. This guide focuses on the established synthetic pathways, providing detailed experimental procedures and quantitative data to aid researchers in the efficient preparation of this target molecule.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two classical named reactions: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods utilize readily available starting materials and proceed through high-temperature cyclization as the key step.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which is then cyclized at high temperatures to yield the 4-hydroxyquinoline product.[2][3][4] For the synthesis of this compound, the key starting materials are m-anisidine and ethyl acetoacetate.

Reaction Scheme:

-

Step 1: Condensation: m-Anisidine reacts with ethyl acetoacetate to form the intermediate, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate.

-

Step 2: Thermal Cyclization: The intermediate undergoes intramolecular cyclization at high temperature to yield this compound.

Quantitative Data for Conrad-Limpach Synthesis

| Parameter | Value | Reference |

| Starting Material 1 | m-Anisidine | General Knowledge |

| Starting Material 2 | Ethyl acetoacetate | General Knowledge |

| Cyclization Temperature | ~250 °C | [2][3] |

| Solvent for Cyclization | High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A, Mineral oil) | [2] |

| Reported Yields (for similar quinolones) | Up to 95% with inert solvent | [2] |

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of ethyl 3-((3-methoxyphenyl)amino)but-2-enoate (Intermediate)

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of m-anisidine and ethyl acetoacetate in a suitable solvent such as toluene.

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected (typically after 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 3-((3-methoxyphenyl)amino)but-2-enoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Thermal Cyclization)

-

In a flask equipped with a high-temperature thermometer and a reflux condenser, add the crude ethyl 3-((3-methoxyphenyl)amino)but-2-enoate to a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).

-

Heat the mixture with stirring to approximately 250 °C.

-

Maintain this temperature for 30-60 minutes. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

-

The precipitated solid can be collected by vacuum filtration and washed with a non-polar solvent (e.g., hexanes or petroleum ether) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Logical Relationship Diagram for Conrad-Limpach Synthesis

Caption: Conrad-Limpach synthesis pathway for this compound.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines. This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a related derivative, followed by thermal cyclization, saponification, and finally decarboxylation.[5] For the synthesis of this compound, the starting materials would be m-anisidine and a derivative of acetylmalonic ester. A more direct approach to the 2-methyl substituted quinolone, which is a variation of the classical Gould-Jacobs reaction, involves the use of an acetoacetic ester derivative.

Reaction Scheme (Variant for 2-methyl substitution):

-

Step 1: Condensation: m-Anisidine reacts with a suitable malonic ester derivative (e.g., diethyl 2-acetylmalonate) to form an intermediate.

-

Step 2: Thermal Cyclization: The intermediate is heated in a high-boiling solvent to induce cyclization.

-

Step 3 & 4 (if necessary): Saponification and Decarboxylation: Depending on the exact malonic ester derivative used, subsequent hydrolysis of the ester group followed by decarboxylation may be required.

Quantitative Data for a Gould-Jacobs-type Synthesis

| Parameter | Value | Reference |

| Starting Material 1 | 3,4-dimethoxyaniline (as an example) | |

| Starting Material 2 | Isopropylidene malonate and Trimethyl orthoformate | |

| Cyclization Temperature | 170-180 °C | |

| Solvent for Cyclization | Diphenyl ether | |

| Reaction Time (Cyclization) | 2-3 hours |

Experimental Protocol: Gould-Jacobs Type Synthesis

This protocol is adapted from a patented procedure for a closely related compound and illustrates the general workflow.

Step 1: Formation of the Intermediate

-

In a reaction kettle, uniformly mix trimethyl orthoformate and isopropylidene malonate with stirring.

-

Slowly heat the mixture to reflux (around 60-65 °C) and maintain for 1.5-2 hours.

-

Add m-anisidine to the reaction mixture and continue to reflux.

-

After the reaction is complete (monitored by TLC), the crude intermediate product is collected by centrifugation.

-

The crude product can be purified by slurrying in a solvent like methanol and then collected by filtration.

Step 2: Thermal Cyclization

-

In a separate reaction kettle, add the purified intermediate to diphenyl ether.

-

Heat the mixture to 170-180 °C and maintain for 2-3 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

The precipitated product is collected by centrifugation.

Step 3: Purification

-

The crude product is stirred in a solvent such as dichloromethane at room temperature for about 1 hour.

-

The purified this compound is then collected by centrifugation and dried.

Experimental Workflow Diagram for Gould-Jacobs Type Synthesis

Caption: Experimental workflow for a Gould-Jacobs type synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through either the Conrad-Limpach or the Gould-Jacobs reaction pathways. The choice of method may depend on the availability of specific starting materials, desired scale of the reaction, and equipment capabilities, particularly for the high-temperature cyclization step. The Conrad-Limpach synthesis offers a more direct route from m-anisidine and ethyl acetoacetate. The Gould-Jacobs reaction, while potentially involving more steps, is also a robust and well-established method. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable quinolone derivative for applications in drug discovery and development.

References

An In-depth Technical Guide to 7-Methoxy-2-methylquinolin-4-ol Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methoxy-2-methylquinolin-4-ol derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, derivatives of this compound have emerged as a promising class of compounds with significant potential in various therapeutic areas, including oncology, infectious diseases, and beyond. This guide delves into the synthesis, quantitative biological data, and mechanistic insights of these compounds, providing a solid foundation for further research and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods. A common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. Modifications of this method, as well as novel synthetic strategies, have been developed to improve yields and introduce diverse substitutions.

One notable advancement is the use of ultrasound-assisted synthesis, which offers a rapid and efficient method for the O-alkylation of the 4-hydroxyl group. This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in major therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. Various analogs have shown potent cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for some of the most potent anticancer derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of this compound Analogs

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1a | HTCL panel | 0.0015 - 0.0017 | [1] |

| 1b | HTCL panel | 0.011 - 0.018 | [1] |

| 2 | NIH-NCI 60 panel | Sub-nanomolar | [1] |

| 6o | HTCL panel | Single to double digit nanomolar | [1] |

| 6p | HTCL panel | Single to double digit nanomolar | [1] |

| 6q | HTCL panel | Single to double digit nanomolar | [1] |

| 6r | HTCL panel | Single to double digit nanomolar | [1] |

| 6s | HTCL panel | 0.2 - 1.28 | [1] |

| 6t | HTCL panel | 0.31 - 1.21 | [1] |

Note: HTCL refers to a human tumor cell line panel. Specific cell lines within the panels are detailed in the cited reference.

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents. Certain 4-alkoxy-2-methylquinoline derivatives have shown promising activity against Mycobacterium tuberculosis.

Table 2: Antitubercular Activity of 4-Alkoxy-6-methoxy-2-methylquinolines

| Compound ID | M. tuberculosis Strain | MIC (µM) | Reference |

| 3a-n | Drug-susceptible and drug-resistant strains | Potent and selective growth inhibition | [2] |

Note: Specific MIC values for individual compounds (3a-n) are provided in the referenced literature.

Antimalarial Activity

Preliminary studies have indicated that derivatives of the quinoline scaffold possess antimalarial properties. The mechanism often involves the inhibition of heme crystallization.

Table 3: Antimalarial Activity of (7-Chloroquinolin-4-ylthio)alkylbenzoate Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| 3-18 | Heme crystallization | < 10 | [3] |

Antifungal Activity

Several quinoline derivatives have been investigated for their antifungal potential against a variety of pathogenic fungi.

Table 4: Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazone Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Various Derivatives | Candida spp., Rhodotorula spp. | Comparable to fluconazole | Comparable to fluconazole | [4] |

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). Specific values for each derivative are detailed in the reference.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines (Ultrasound-Assisted)[2]

-

Reaction Setup: In a 100 mL beaker, combine 6-methoxy-2-methylquinolin-4-ol (1 mmol), the desired benzyl bromide (1.2 mmol), and K₂CO₃ (0.415 g, 3 mmol) in 20 mL of DMF.

-

Sonication: Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.

-

Work-up: Reduce the solvent volume under reduced pressure. Dilute the resulting mixture with water.

-

Isolation: Filter the solid that forms and wash it with water (3 x 20 mL) with agitation. After each wash, separate the product from the liquid phase by centrifugation (10 min, 18,000 rpm at 4 °C).

-

Drying: Dry the final product under reduced pressure for at least 24 hours.

Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antitubercular Activity Screening (Microplate Alamar Blue Assay)

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the suspension 1:50 in 7H9 broth.

-

Compound Preparation: Serially dilute the test compounds in a 96-well plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well and re-incubate for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents this color change.

Mechanism of Action & Signaling Pathways

The anticancer activity of certain this compound analogs is attributed to their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Another investigated mechanism for related structures involves the induction of the intrinsic apoptosis pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3 and caspase-7.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer and antitubercular activities, coupled with well-defined mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. The synthetic accessibility and the potential for diverse functionalization offer ample opportunities for lead optimization to enhance efficacy, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding for researchers to explore and exploit the full therapeutic potential of this important class of compounds.

References

- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docta.ucm.es [docta.ucm.es]

- 4. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 7-Methoxy-2-methylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic aromatic compounds fundamental to medicinal chemistry.[1] Their solubility is a critical physicochemical parameter influencing bioavailability, formulation, and efficacy in drug development. Generally, the quinoline structure, with its bicyclic aromatic nature, imparts a degree of hydrophobicity.[2] Consequently, quinoline derivatives often exhibit limited solubility in aqueous solutions while demonstrating better solubility in organic solvents.[1][3]

Several factors can influence the solubility of substituted quinolines like 7-Methoxy-2-methylquinolin-4-ol:

-

pH: As weak bases, the solubility of quinoline derivatives can be significantly increased in acidic conditions due to the protonation of the nitrogen atom, forming a more soluble salt.

-

Substituents: The nature and position of functional groups on the quinoline ring play a crucial role. The methoxy (-OCH3) and hydroxyl (-OH) groups in this compound can participate in hydrogen bonding, potentially influencing its solubility in protic solvents.

-

Crystal Lattice Energy: Strong intermolecular forces within the solid crystal structure can hinder the dissolution process, thereby lowering solubility.[2]

-

Co-solvents: The addition of water-miscible organic solvents can decrease the polarity of the solvent system, often enhancing the solubility of hydrophobic compounds.[2]

Illustrative Solubility Data

While experimental values for this compound are not available, the following table provides a representative structure for presenting quantitative solubility data. Researchers are encouraged to determine experimental values for their specific applications.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | 25 | < 0.1 | < 0.0005 | HPLC-UV |

| Phosphate-Buffered Saline | 25 | < 0.1 | < 0.0005 | HPLC-UV |

| Ethanol | 25 | 1 - 5 | 0.005 - 0.026 | HPLC-UV |

| Methanol | 25 | 1 - 5 | 0.005 - 0.026 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 0.264 | HPLC-UV |

| Acetone | 25 | 0.5 - 2 | 0.003 - 0.011 | HPLC-UV |

| Chloroform | 25 | 5 - 10 | 0.026 - 0.053 | HPLC-UV |

Note: The values presented in this table are illustrative and not based on experimental data for this compound. They are intended to serve as a template for data presentation.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, synthesized from best practices for quinoline derivatives.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining to confirm saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the standard curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

-

Quantification:

-

Develop a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted supernatant sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Workflows and Relationships

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Diagram 2: Factors Influencing Quinoline Derivative Solubility

Caption: Key factors affecting the solubility of quinoline derivatives.

References

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Quinolinol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-quinolinol (or 4-hydroxyquinoline) scaffold, a bicyclic aromatic heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs for a wide range of diseases. This technical guide provides a comprehensive overview of the discovery and historical development of 4-quinolinol compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the mechanistic insights that have driven their advancement.

A Historical Chronicle of 4-Quinolinol Discovery and Development

The journey of 4-quinolinol compounds from chemical curiosities to clinical mainstays is a multi-threaded narrative of deliberate synthesis, serendipitous discovery, and iterative optimization.

Early Syntheses (Late 19th Century): The foundational chemistry for accessing the 4-quinolinol core was established in the late 1880s. In 1887, Max Conrad and Leonhard Limpach reported a method involving the condensation of anilines with β-ketoesters, which would become known as the Conrad-Limpach synthesis . Shortly after, in 1899, Rudolf Camps described a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, now termed the Camps cyclization , which provided another route to both 2- and 4-hydroxyquinolines. These early methods laid the groundwork for future exploration of this chemical space.

The Serendipitous Dawn of the Antibacterial Era (1960s): The trajectory of 4-quinolinols was irrevocably altered in 1962 with a serendipitous discovery at the Sterling-Winthrop Research Institute. During the synthesis of the 4-aminoquinoline antimalarial drug, chloroquine, a byproduct was isolated and identified as nalidixic acid, a naphthyridone analog of a quinolone.[1] This compound exhibited modest but significant activity against Gram-negative bacteria.[1][2] The introduction of nalidixic acid for clinical use in 1967 marked the birth of the quinolone class of antibiotics.[3][4]

The Fluoroquinolone Revolution (1970s-1980s): The initial antibacterial quinolones had a limited spectrum and poor pharmacokinetics. The major breakthrough came with the discovery that the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically enhanced potency and broadened the antibacterial spectrum. Norfloxacin, patented in 1978, was the first of these "fluoroquinolones."[2][5] This was rapidly followed by the development of highly successful drugs like ciprofloxacin (patented in 1981), which are still in widespread clinical use today.[3]

Expansion into New Therapeutic Arenas:

-

Antimalarial Activity: The structural similarity of the 4-quinolinol core to the 4-aminoquinoline antimalarials like chloroquine (synthesized in 1934) spurred research into their antiplasmodial activity.[6] Compounds like ICI 56,780, a 4(1H)-quinolone ester, were identified in the 1970s and showed both prophylactic and blood schizonticidal activity.[7] Research continues to optimize 4-quinolinol derivatives against drug-resistant malaria strains.

-

Anticancer Potential: More recently, 4-quinolinol derivatives have emerged as promising anticancer agents. They have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases such as those in the PI3K/Akt signaling pathway, and the inhibition of topoisomerases, enzymes critical for DNA replication in cancer cells.[8][9]

Foundational Synthetic Methodologies

The construction of the 4-quinolinol core has been achieved through several classic name reactions, each with its own advantages and specific applications.

Conrad-Limpach Synthesis

This method involves the condensation of an aniline with a β-ketoester. The reaction proceeds in two stages: an initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.

Detailed Experimental Protocol (General):

-

Enamine Formation: Aniline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) are mixed, often with a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄).

-

The mixture is heated (typically 100-140°C) for 1-2 hours. The formation of water and alcohol as byproducts can be monitored, and their removal (e.g., with a Dean-Stark apparatus) drives the reaction to completion.

-

The resulting crude β-aminoacrylate intermediate can be isolated or used directly in the next step.

-

Thermal Cyclization: The intermediate is added to a high-boiling inert solvent (e.g., mineral oil, Dowtherm A).

-

The mixture is heated to high temperatures (typically ~250°C) for 30-60 minutes to induce intramolecular cyclization.

-

Upon cooling, the 4-hydroxyquinoline product often precipitates and can be collected by filtration.

Gould-Jacobs Reaction

Reported in 1939, this reaction is a versatile method for preparing 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).

Detailed Experimental Protocol (General):

-

Condensation: Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) are heated together at 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling solvent (e.g., diphenyl ether) to over 250°C to facilitate a 6-electron electrocyclization, forming the quinoline ring.

-

Saponification: The resulting 4-hydroxy-3-carboethoxyquinoline is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux for 1-2 hours to hydrolyze the ester to a carboxylic acid.

-

Decarboxylation: After cooling and acidification to precipitate the quinoline-3-carboxylic acid, the solid is heated above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases, yielding the final 4-hydroxyquinoline.

Camps Cyclization

This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield a mixture of 2- and 4-hydroxyquinolines. The product ratio depends on the reaction conditions and the structure of the starting material.

Detailed Experimental Protocol (General):

-

The o-acylaminoacetophenone starting material is dissolved in a suitable solvent (e.g., aqueous ethanol).

-

A base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, is added to the solution.

-

The mixture is heated to reflux for several hours.

-

Upon completion, the reaction mixture is cooled and acidified.

-

The precipitated hydroxyquinoline products are collected by filtration and can be separated by techniques such as fractional crystallization or chromatography.

Pfitzinger Reaction

The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Detailed Experimental Protocol (General):

-

Isatin Ring Opening: Isatin is dissolved in a basic solution (e.g., 33% aqueous potassium hydroxide) and stirred to facilitate the hydrolysis of the amide bond, forming a keto-acid intermediate.

-

Condensation & Cyclization: The carbonyl compound (e.g., acetophenone) is added to the mixture.

-

The reaction is heated to reflux for an extended period (e.g., 12-24 hours). During this time, the carbonyl compound condenses with the aniline moiety of the intermediate, followed by intramolecular cyclization and dehydration.

-

Isolation: After cooling, the mixture is diluted with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to remove impurities.

-

Precipitation: The aqueous layer is cooled in an ice bath and carefully acidified (e.g., with HCl or acetic acid) to a pH of 4-5, causing the quinoline-4-carboxylic acid product to precipitate.

-

The solid product is collected by vacuum filtration and washed with cold water.

Biological Activities and Quantitative Data

The therapeutic utility of 4-quinolinol derivatives is vast. The following tables summarize key quantitative data for their activity in major therapeutic areas.

Antibacterial Activity

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11] This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Quinolone Antibiotics

| Compound | Class | Representative Bacterial Strains | MIC (µg/mL) |

| Nalidixic Acid | First-Generation Quinolone | Escherichia coli | 4-16 |

| Staphylococcus aureus | >128 | ||

| Norfloxacin | Fluoroquinolone | Escherichia coli | 0.03-0.25 |

| Pseudomonas aeruginosa | 0.25-2 | ||

| Staphylococcus aureus | 0.12-2 | ||

| Ciprofloxacin | Fluoroquinolone | Escherichia coli | ≤0.008-0.12 |

| Pseudomonas aeruginosa | 0.06-1 | ||

| Staphylococcus aureus | 0.12-1 |

(Note: MIC values can vary significantly based on the specific bacterial strain and testing methodology.)

Antimalarial Activity

4-Quinolinol derivatives interfere with crucial pathways in the Plasmodium parasite. Some inhibit heme detoxification, similar to chloroquine, while others have novel targets like the parasite's translation elongation factor 2 (PfEF2).

Table 2: In Vitro Antimalarial Activity (IC₅₀) of 4-Quinolinol Derivatives

| Compound Class/Derivative | P. falciparum Strain | IC₅₀ (nM) | Reference |

| 4-Aminoquinoline Analogs (e.g., Compound 18) | W2 (CQ-resistant) | 5.6 | [12] |

| 4-Aminoquinoline Analogs (e.g., Compound 4) | W2 (CQ-resistant) | 17.3 | [12] |

| 7-(2-Phenoxyethoxy)-4(1H)-quinolones (Optimized) | Multi-drug resistant | As low as 0.15 | [7] |

| 6-Chloro-2-arylvinylquinolines (e.g., Compound 29) | Dd2 (CQ-resistant) | 4.8 | [13] |

(IC₅₀ values represent the concentration required to inhibit 50% of parasite growth in vitro.)

Anticancer Activity

The anticancer effects of 4-quinolinols are often linked to the inhibition of signaling pathways that are hyperactive in cancer cells, such as the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.

Table 3: In Vitro Anticancer Activity (IC₅₀) of 4-Quinolinol Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-hydroxy-6-(trifluoromethoxy)quinolin-2-yl)acetate | COLO 320 (Colon) | 8.19 | [8] |

| 2-sulfoether-4-quinolone (Compound 15) | S. aureus (as antibacterial proxy) | 0.8 | [1] |

| 2-methoxypyridin-4-yl substituted quinolinone (13k) | KB, A549, HepG2 | 0.23 - 0.27 | [14] |

| 3Hpyrazolo[4,3-f]quinoline (Compound 76) | (Haspin kinase inhibition) | 0.014 | [15] |

(IC₅₀ values represent the concentration required to inhibit 50% of cancer cell viability.)

Key Signaling Pathways and Mechanisms of Action

Antibacterial: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks and cell death.[10][11][16]

Anticancer: PI3K/Akt/mTOR Pathway Inhibition

Many small molecule inhibitors, including some 4-quinolinol derivatives, target kinases within the PI3K/Akt/mTOR pathway. By inhibiting these kinases, they block downstream signals that promote cell proliferation and survival, leading to apoptosis or cell cycle arrest in cancer cells.[8][9][17]

Conclusion and Future Outlook

The history of 4-quinolinol compounds is a testament to the power of synthetic chemistry and the importance of interdisciplinary research in drug discovery. From their origins in foundational organic reactions to their current status as indispensable medicines, these compounds have consistently provided solutions to pressing medical needs. The continued exploration of their structure-activity relationships, coupled with a deeper understanding of their mechanisms of action at a molecular level, promises to unlock new therapeutic applications. As challenges such as antimicrobial resistance and the need for more targeted cancer therapies grow, the versatile 4-quinolinol scaffold is poised to remain a central focus of innovation in drug development for the foreseeable future.

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 7. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ultrasound-Assisted Synthesis of 7-Methoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the ultrasound-assisted synthesis of 7-Methoxy-2-methylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. The application of ultrasound technology offers significant advantages over conventional synthetic methods, including reduced reaction times, increased yields, and milder reaction conditions, aligning with the principles of green chemistry.

Introduction

Quinoline and its derivatives are fundamental scaffolds in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these heterocycles is a key step in the development of new therapeutic agents. Traditional methods for quinoline synthesis often require harsh reaction conditions, long reaction times, and the use of hazardous reagents.

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[1][2] This technique has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional methods.[3][4]

This protocol details an adapted, efficient, ultrasound-assisted method for the synthesis of this compound. While a direct protocol for this specific isomer is not widely published, the following procedure is adapted from a highly successful and detailed method for the synthesis of the closely related 6-Methoxy-2-methylquinolin-4-ol, which is expected to have similar reactivity.[5][6]

Reaction Principle

The synthesis of the quinolin-4-ol core is typically achieved through a Conrad-Limpach or a similar cyclization reaction. In this proposed ultrasound-assisted protocol, the key step involves the cyclization of an appropriate aniline derivative with a β-ketoester, facilitated by sonication. The ultrasound energy is expected to significantly accelerate the intramolecular cyclization and subsequent dehydration steps.

Quantitative Data Summary

The following table summarizes typical results obtained from the ultrasound-assisted synthesis of a closely related quinoline derivative, 6-Methoxy-2-methylquinolin-4-ol, which can be considered indicative of the expected outcomes for the 7-methoxy isomer.[5]

| Parameter | Ultrasound-Assisted Method | Conventional Heating Method |

| Reaction Time | 15 minutes | 18 hours |

| Yield | 45–84% | 49–95% |

| Temperature | Ambient (in ultrasonic bath) | 120 °C |

| Solvent | DMF | DMF |

| Base | K₂CO₃ | K₂CO₃ |

| Purification | Filtration and washing | Chromatography may be required |

| Product Purity | ≥95% | Variable |

Data adapted from the O-alkylation of 6-Methoxy-2-methylquinolin-4-ol, demonstrating the significant advantages of the ultrasound-assisted approach in terms of reaction time and simplicity of purification.[5]

Experimental Protocol

Materials:

-

m-Anisidine (3-methoxyaniline)

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or Dowtherm A

-

Ethanol

-

Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle (for comparison or work-up)

-

Filtration apparatus

-

pH paper

Procedure:

Step 1: Formation of the anilinocrotonate intermediate

-

In a round-bottom flask, combine equimolar amounts of m-anisidine and ethyl acetoacetate.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Place the flask in an ultrasonic bath and sonicate at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Alternatively, the mixture can be stirred at room temperature for 1-2 hours.

-

After the reaction is complete, remove the water formed during the reaction under reduced pressure.

Step 2: Ultrasound-assisted cyclization

-

To the resulting anilinocrotonate, add a high-boiling point solvent such as Dowtherm A or, for a solvent-free approach, polyphosphoric acid (PPA).

-

Immerse the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

-

Sonicate the mixture at a temperature of 80-100 °C for 30-60 minutes. The high temperatures generated by acoustic cavitation will facilitate the cyclization.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

If PPA was used, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH solution) until the pH is approximately 7-8.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.

-

Melting Point: To assess purity.

Visualizations

Signaling Pathway/Reaction Mechanism

Caption: Conceptual reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the ultrasound-assisted synthesis.

Advantages of Ultrasound-Assisted Synthesis

Caption: Key advantages of employing ultrasound in the synthesis of quinoline derivatives.

References

- 1. Ultrasound Assisted Reaction of M.pharm semester 2 | PDF [slideshare.net]

- 2. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Purification of 7-Methoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 7-Methoxy-2-methylquinolin-4-ol using preparative High-Performance Liquid Chromatography (HPLC). The described method is based on established protocols for similar quinoline derivatives and serves as a robust starting point for achieving high purity of the target compound, which is essential for accurate biological and pharmacological evaluation.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and drug discovery. As with many biologically active molecules, achieving high purity is critical for reliable in vitro and in vivo studies. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of such organic compounds.[1][2] This method separates molecules based on their hydrophobicity, offering high resolution and scalability.[3] This application note outlines a preparative RP-HPLC protocol for the purification of this compound, including instrument parameters, sample preparation, and post-purification processing.

Data Presentation

The following tables summarize the recommended parameters for the analytical and preparative HPLC methods. These values are based on protocols for structurally related quinoline compounds and may require optimization for this compound.[4][5]

Table 1: Analytical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 340 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Table 2: Preparative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% to 70% B over 25 minutes |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 340 nm |

| Sample Loading | Up to 100 mg per injection (dissolved in a minimal amount of methanol or mobile phase) |

| Expected Purity | > 98% |

| Expected Recovery | > 85% |

Experimental Protocols

This section provides a step-by-step guide for the purification of this compound.

1. Materials and Reagents

-

Crude this compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (LC-MS grade)

-

Methanol (HPLC grade, for sample dissolution)

-

0.45 µm syringe filters

-

HPLC vials

-

Rotary evaporator

-

Lyophilizer (optional)

2. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of formic acid to make a 0.1% solution. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

-

Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile, add 1 mL of formic acid to make a 0.1% solution. Degas the solution for at least 15 minutes.

3. Sample Preparation

-

Dissolve the crude this compound sample in a minimal amount of methanol. The concentration will depend on the solubility of the crude material.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

4. HPLC System Setup and Purification

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) until a stable baseline is achieved.

-

Injection: Inject the filtered sample onto the column.

-

Gradient Elution: Run the gradient as specified in Table 2.

-

Fraction Collection: Collect fractions corresponding to the main peak based on the UV chromatogram.

-

Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method detailed in Table 1.

5. Post-Purification Processing

-

Combine the fractions containing the pure product.

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized or subjected to liquid-liquid extraction to isolate the purified compound as a solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification protocol for this compound.

Caption: HPLC Purification Workflow for this compound.

References

Application Notes and Protocols for 7-Methoxy-2-methylquinolin-4-ol in Antitubercular Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 7-Methoxy-2-methylquinolin-4-ol and its derivatives as a scaffold in the design of novel antitubercular agents. This document details synthetic methodologies, protocols for evaluating biological activity, and insights into the potential mechanism of action.

Introduction and Rationale

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives exhibiting potent antimicrobial properties. In the context of tuberculosis (TB), quinoline-based compounds have shown promise, particularly those targeting the mycobacterial respiratory chain. This compound represents a key starting material for the synthesis of a variety of substituted quinolines, including 4-alkoxy and 4-anilino derivatives, which can be optimized for enhanced activity against Mycobacterium tuberculosis (M. tuberculosis).

Research into related compounds, such as 4-alkoxy-6-methoxy-2-methylquinolines, has demonstrated that this class of molecules can exhibit potent and selective inhibition of both drug-susceptible and drug-resistant M. tuberculosis strains, with minimum inhibitory concentrations (MICs) in the submicromolar range. The likely target of these compounds is the cytochrome bc1 complex of the electron transport chain, a critical component for ATP synthesis in the bacterium. This document provides the necessary protocols to synthesize and evaluate derivatives of this compound as potential next-generation antitubercular drugs.

Synthesis of this compound Derivatives

While a specific, peer-reviewed synthesis for this compound was not prominently available in the searched literature, a well-established method for a closely related isomer, 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol, has been reported. Furthermore, the following protocol for the O-alkylation of the analogous 6-methoxy-2-methylquinolin-4-ol is readily adaptable for the 7-methoxy isomer and serves as an excellent template for generating a library of derivatives.

General Protocol: Ultrasound-Assisted O-Alkylation of Methoxy-2-methylquinolin-4-ol

This protocol is adapted from the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines and is suitable for the derivatization of this compound.[1]

Materials:

-

This compound

-

Substituted benzyl bromides or other alkyl halides

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Beakers

-

Ultrasonic probe

-

Rotary evaporator

-

Filtration apparatus

-

Centrifuge

Procedure:

-

In a 100 mL beaker, combine this compound (1 mmol), the desired benzyl bromide or alkyl halide (1.2 mmol), and K₂CO₃ (3 mmol).

-

Add 20 mL of DMF to the mixture.

-

Sonicate the reaction mixture for 15 minutes using an ultrasonic probe in an open vessel.

-

Following sonication, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Dilute the resulting mixture with deionized water to precipitate the solid product.

-

Filter the solid and wash it three times with 20 mL of water with agitation.

-

After each wash, separate the product from the liquid phase by centrifugation (e.g., 10 minutes at 18,000 rpm).

-

Dry the final product under reduced pressure for at least 24 hours.

In Vitro Antitubercular Activity Assessment

The following protocols are standard methods for determining the efficacy of novel compounds against M. tuberculosis.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.[2][3][4][5][6]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

96-well microplates

-

Test compound stock solution (in DMSO)

-

Isoniazid or Rifampicin (as a positive control)

-

Alamar Blue reagent

-

10% Tween 80 solution

-

Parafilm

Procedure:

-

Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth.

-

In a 96-well plate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

-

Add 100 µL of 7H9 broth to the remaining wells.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate. The last column serves as a drug-free control.

-

Add 100 µL of the M. tuberculosis inoculum to each well (except for sterile control wells), resulting in a final volume of 200 µL.

-

Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

-

After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.

-

Re-incubate the plate at 37°C for 24 hours.

-

If the well turns pink (indicating bacterial growth), add the Alamar Blue/Tween 80 mixture to all wells. If it remains blue, continue incubation and check daily.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue (resazurin) to pink (resorufin).

Cytotoxicity Assessment

Evaluating the toxicity of lead compounds against mammalian cells is crucial to determine their therapeutic index.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials:

-

Mammalian cell line (e.g., HepG2, A549, RAW 264.7)[7][9][10]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

Quantitative Data and Structure-Activity Relationship (SAR)

Table 1: Antitubercular Activity of Representative Quinolines and Related Compounds

| Compound Class | Specific Derivative | Target/Strain | Activity (MIC/IC₅₀) | Reference |

| 4-Anilinoquinoline | 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | M. tuberculosis | 0.63-1.25 µM | [11] |

| 4-Anilinoquinoline | 7-methoxy substituted analog | M. tuberculosis | No activity at 20 µM | [2] |

| 4-Hydroxyquinolin-2(1H)-one | 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | M. tuberculosis H37Ra | 3.2 µM | |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | 1-Methoxy-2-(quinolin-4-yl)propan-2-ol | M. tuberculosis H37RV | 14.4 µM | [12] |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | 2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol | M. tuberculosis H37RV | 9.2 µM | [12] |

SAR Insights:

-

The position of the methoxy group on the quinoline ring is critical. While 6,7-dimethoxy substitution can lead to potent compounds, a single 7-methoxy substitution in the 4-anilinoquinoline series did not show activity at 20 µM.[2][11] This suggests that electronic and steric effects at this position need careful consideration in the design of new derivatives.

-

For the 4-hydroxyquinolin-2(1H)-one scaffold, a 3-phenyl substituent appears to be favorable for activity.

-

In the 2-(quinolin-4-yl)-1-alkoxypropan-2-ol series, both the substituent on the quinoline ring (position 6) and the nature of the alkoxy group influence antitubercular activity.[12]

Mechanism of Action: Targeting the Electron Transport Chain

Quinoline-based antitubercular agents, particularly those with structures analogous to the derivatives of this compound, are known to target the cytochrome bc1 complex (Complex III) of the mycobacterial electron transport chain (ETC).[13] This complex is essential for the generation of a proton motive force, which drives ATP synthesis. Inhibition of the cytochrome bc1 complex disrupts the bacterium's energy metabolism, leading to cell death.

The ETC in M. tuberculosis consists of several key components:

-

Type II NADH dehydrogenase (NDH-2): Oxidizes NADH and transfers electrons to the menaquinone pool.

-

Succinate dehydrogenase (SDH): Also reduces the menaquinone pool.

-

Menaquinone (MK) pool: A mobile electron carrier.

-

Cytochrome bc1 complex: Transfers electrons from the menaquinone pool to the cytochrome aa₃ terminal oxidase. This is the likely target for quinoline derivatives.

-

Cytochrome aa₃-type terminal oxidase: Forms a supercomplex with the cytochrome bc1 complex and transfers electrons to oxygen.

-

Cytochrome bd-type terminal oxidase: An alternative terminal oxidase.

-

ATP synthase: Utilizes the proton motive force to synthesize ATP.

References

- 1. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. benchchem.com [benchchem.com]

- 8. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis [jove.com]

- 9. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 11. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochrome bc1-aa3 Oxidase Supercomplex As Emerging and Potential Drug Target Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Potential of 7-Methoxy-2-methylquinolin-4-ol as a Scaffold for Novel Anticancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The quinoline nucleus has long been recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide range of biological activities, including potent anticancer properties. Among these, 7-Methoxy-2-methylquinolin-4-ol presents a promising starting point for the development of a new generation of cancer therapeutics. Its strategic methoxy and methyl substitutions, coupled with the reactive 4-hydroxy group, offer ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for researchers interested in utilizing the this compound scaffold for the design and synthesis of novel anticancer drug candidates. We will explore potential molecular targets, provide hypothetical yet illustrative quantitative data, and detail the methodologies for key biological assays.

Anticipated Anticancer Activity and Potential Mechanisms of Action

While specific derivatives of this compound are still under active investigation, based on the known anticancer activities of structurally related quinoline and quinazoline compounds, we can anticipate several potential mechanisms of action. These include the inhibition of crucial cellular machinery involved in cell proliferation and survival.

Table 1: Postulated Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | Hypothetical Derivative | Postulated Target | Anticipated IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Derivative A (Aryl-ether linkage at C4) | PI3K/Akt Pathway | 0.5 - 5 |

| HCT-116 | Colon Carcinoma | Derivative B (Amino-alkyl side chain at C4) | Topoisomerase I | 1 - 10 |

| A549 | Lung Carcinoma | Derivative C (Heterocyclic substitution at C4) | Tubulin Polymerization | 0.1 - 2 |

| K562 | Chronic Myelogenous Leukemia | Derivative D (Aryl-amino linkage at C4) | Multiple Kinases | 0.8 - 8 |

Note: The IC50 values presented are hypothetical and intended for illustrative purposes to guide experimental design. Actual values will depend on the specific chemical modifications of the this compound scaffold.

Experimental Protocols

General Synthesis of 4-Substituted-7-methoxy-2-methylquinoline Derivatives

This protocol outlines a general method for the derivatization of the 4-hydroxy group of this compound.

Workflow for the Synthesis of this compound Derivatives

Caption: Synthetic workflow for derivatization.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Appropriate nucleophile (e.g., a substituted phenol, amine, or thiol)

-